
N-(1-adamantylmethyl)-2-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantylmethyl)-2-quinolinecarboxamide, also known as AQB-565, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of adamantyl derivatives and has been studied for its antiviral and antibacterial properties. In
Wissenschaftliche Forschungsanwendungen
N-(1-adamantylmethyl)-2-quinolinecarboxamide has been studied for its potential antiviral and antibacterial properties. Research has shown that this compound is effective against a range of viruses, including influenza A and B, respiratory syncytial virus, and human parainfluenza virus. This compound has also been shown to be effective against several bacterial species, including Streptococcus pneumoniae and Staphylococcus aureus.
Wirkmechanismus
N-(1-adamantylmethyl)-2-quinolinecarboxamide works by inhibiting the activity of viral and bacterial enzymes that are essential for their replication and survival. Specifically, this compound inhibits the activity of the viral RNA polymerase, which is required for viral replication, and the bacterial DNA gyrase, which is essential for bacterial DNA replication.
Biochemical and physiological effects:
This compound has been shown to have low toxicity and is well-tolerated in animal studies. In addition to its antiviral and antibacterial properties, this compound has been shown to have immunomodulatory effects. Specifically, this compound has been shown to stimulate the production of cytokines, which are important for the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-adamantylmethyl)-2-quinolinecarboxamide is its broad-spectrum activity against viruses and bacteria. This makes it a promising candidate for the development of new antiviral and antibacterial drugs. However, one limitation of this compound is its relatively low potency compared to other antiviral and antibacterial drugs. This may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-(1-adamantylmethyl)-2-quinolinecarboxamide. One area of research is the development of more potent analogs of this compound. Another area of research is the investigation of the immunomodulatory effects of this compound and its potential use as an adjuvant in vaccines. Additionally, the potential use of this compound in the treatment of other viral and bacterial infections, such as COVID-19, should be explored. Finally, the safety and efficacy of this compound in human clinical trials should be investigated.
Synthesemethoden
The synthesis of N-(1-adamantylmethyl)-2-quinolinecarboxamide involves the reaction of 1-adamantylmethylamine with 2-chloroquinoline-3-carboxylic acid. The reaction is carried out in the presence of a base and results in the formation of a white crystalline solid. The purity of the compound is confirmed using analytical techniques such as NMR spectroscopy and HPLC.
Eigenschaften
IUPAC Name |
N-(1-adamantylmethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-20(19-6-5-17-3-1-2-4-18(17)23-19)22-13-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-6,14-16H,7-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCWBTKXEHVRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4925341.png)
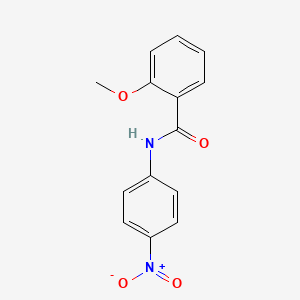
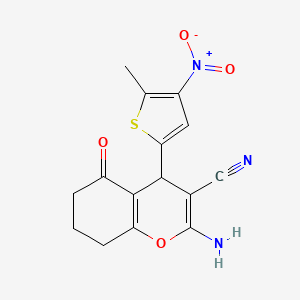

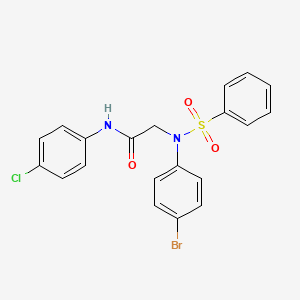
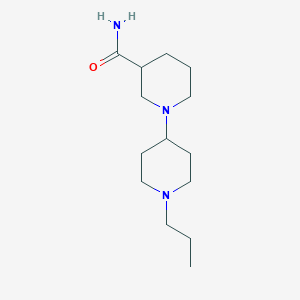
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-isopropylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4925375.png)
![diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B4925380.png)
![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4925384.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4925408.png)
![[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4925411.png)
![dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4925422.png)
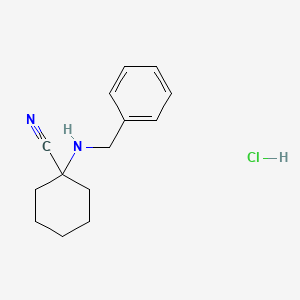
![17-(4-acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4925434.png)